molecular formula C18H25FN2O2S B2865254 2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide CAS No. 2380078-25-9

2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide

Cat. No.: B2865254
CAS No.: 2380078-25-9
M. Wt: 352.47
InChI Key: RVGOFUQBCBTURG-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a morpholine ring, and a thianyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 2-(4-fluorophenyl)acetamide. This intermediate is then reacted with morpholine and thianyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the morpholine and thianyl groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)acetamide: Lacks the morpholine and thianyl groups, making it less versatile.

    N-(4-Morpholin-4-ylthian-4-yl)methylacetamide: Lacks the fluorophenyl group, affecting its chemical reactivity.

    4-(4-Fluorobenzyl)morpholine: Similar structure but different functional groups, leading to different applications.

Uniqueness

2-(4-fluorophenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2S/c19-16-3-1-15(2-4-16)13-17(22)20-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h1-4H,5-14H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGOFUQBCBTURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)CC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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